6-(氮杂环-2-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

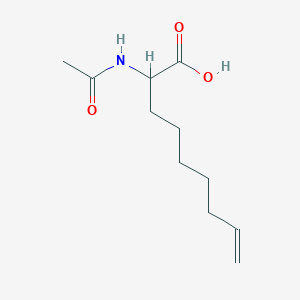

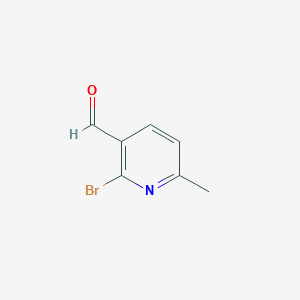

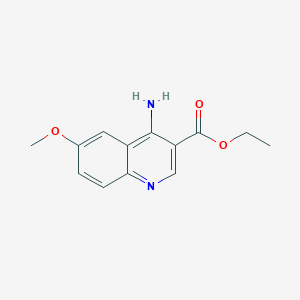

6-(Azepan-2-yl)quinoline is a heterocyclic compound that is part of a broader class of quinoline derivatives. These compounds are of interest due to their diverse range of applications, particularly in the field of dye synthesis and pharmaceuticals. The quinoline moiety is a common structure in many biologically active molecules, and modifications to this core structure can lead to compounds with varied and useful properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the construction of the quinoline ring system followed by functionalization at various positions on the ring. For instance, 6-amino-2-methoxyquinoxaline, a related compound, was synthesized from quinoxal-2-one and used as a component in the synthesis of azo dyes . Similarly, azepine derivatives, which are seven-membered heterocyclic compounds, can be synthesized through ring expansion reactions. For example, photolysis of 6-azidoquinolines can lead to azepine ring formation, as seen in the production of pyrimido[5,4-b]azepine derivatives . Additionally, the formation of azepines from 2-methylquinolines has been studied using 13C tracer techniques, which helped elucidate the mechanism of the reaction, suggesting the involvement of a spiro intermediate .

Molecular Structure Analysis

The molecular structure of 6-(Azepan-2-yl)quinoline would consist of a quinoline ring system attached to an azepane ring. The quinoline ring is a bicyclic compound with a benzene ring fused to a pyridine ring, while the azepane ring is a seven-membered saturated heterocycle. The attachment of the azepane ring at the 6-position of the quinoline ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those that lead to the formation of azo dyes. The amino group on the quinoline ring can act as a diazo component in azo dye synthesis, as demonstrated by the use of 6-amino-2-methoxyquinoxaline . Photolytic reactions of azidoquinolines can also result in ring expansions to form azepine rings, with the specific outcome depending on the substituents present on the quinoline ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Azepan-2-yl)quinoline would be influenced by both the quinoline and azepane moieties. The presence of the azepane ring could impart increased lipophilicity compared to quinoline alone, potentially affecting its solubility and interaction with biological membranes. The chemical reactivity of the compound would be determined by the functional groups present and their positions on the quinoline ring. For example, the presence of an amino group can facilitate the formation of azo dyes , while the introduction of azide groups can lead to photolytic ring expansions . The electronic properties of the quinoline ring can also be altered by the azepane ring, which may affect the compound's ability to participate in electron-rich or electron-deficient reactions.

科学研究应用

喹啉作为癌症药物发现中的特权支架

喹啉化合物,包括 6-(氮杂环-2-基)喹啉衍生物,由于其有效的抗癌活性,在癌症药物发现中至关重要。这些化合物抑制关键的生物靶标,如酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复。它们的合成多功能性允许广泛的结构多样的衍生物,进一步增强了它们的抗癌潜力 (Solomon & Lee, 2011)。

喹啉衍生物的抗炎和镇痛活性

带有氮杂环酮支架的喹啉衍生物显示出显着的抗炎和镇痛活性。这项研究涉及合成和药理学评估新型喹啉衍生物作为潜在的治疗剂 (Gupta & Mishra, 2016)。

光解环扩张和氮杂菲环开环反应

与 6-(氮杂环-2-基)喹啉密切相关的 6-叠氮喹啉的研究揭示了光解环扩张和意外的氮杂菲环开环反应的见解。这些发现有助于理解喹啉化学及其潜在应用 (Hayes 等,1990)。

合成新型喹啉衍生物作为抗菌和抗疟疾剂

一项专注于设计和合成新型喹啉衍生物的研究证明了它们作为抗菌和抗疟疾剂的潜力。这些化合物已显示出对各种微生物和引起疟疾的寄生虫恶性疟原虫的疗效 (Parthasaradhi 等,2015)。

优化氮杂环衍生物作为 PKB 抑制剂

氮杂环衍生物,包括 6-(氮杂环-2-基)喹啉,已评估它们对蛋白激酶 B (PKB-alpha) 的抑制活性。这项研究对于开发针对 PKB-alpha 的治疗剂至关重要,PKB-alpha 是一种与多种疾病有关的蛋白质 (Breitenlechner 等,2004)。

喹啉在生物和药理活性中的多功能性

喹啉环是 6-(氮杂环-2-基)喹啉的核心组成部分,与广泛的生物和药理活性相关,包括抗菌、抗真菌、驱虫和镇痛活性。这种多样性突出了喹啉衍生物在各种治疗领域的潜力 (Marella 等,2013)。

作用机制

Quinolones, one of the antibacterial classes targeting the function of topoisomerases in bacteria, have been studied extensively . By chronologically analyzing data gathered on the mode of action of this imperative antibiotic class, it is highlighted that it is necessary to look beyond primary drug-target interactions towards thoroughly understanding the mechanism of quinolones at the level of the cell .

安全和危害

未来方向

Quinoline is an essential segment of both natural and synthetic compounds . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “6-(Azepan-2-yl)quinoline” could be in the development of new drugs and in the field of medicinal chemistry.

属性

IUPAC Name |

6-(azepan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWMEMWWPBIMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587696 |

Source

|

| Record name | 6-(Azepan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azepan-2-yl)quinoline | |

CAS RN |

904816-03-1 |

Source

|

| Record name | 6-(Azepan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)